Regiochemical Differentiation: 3-Methylcyclopentyl vs. Unsubstituted Cyclopentyl
The target compound carries a 3-methyl substituent on the cyclopentyl ring (molecular weight 196.33 g/mol) versus the unsubstituted cyclopentyl analog N-cyclopentyl-1-methylpiperidin-4-amine (CAS 901374-95-6, MW 182.31 g/mol), representing a +14 Da mass increment and one additional heavy atom . In published CCR2 antagonist SAR, the 1,3-substitution pattern on cyclopentylamine linkers has been shown to produce stereoisomer-dependent affinity differences exceeding 10-fold, with the 1S,3R-configuration demonstrating significantly higher hCCR2 affinity than the 1R,3S-configuration [1]. While direct affinity data for this specific compound are not publicly available, the 3-methyl substitution introduces a chiral center on the cyclopentyl ring (absent in the unsubstituted analog), creating the potential for stereochemically distinct binding interactions that cannot be accessed with the simpler N-cyclopentyl derivative .
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 196.33 g/mol; 14 heavy atoms (C12H24N2) |
| Comparator Or Baseline | N-cyclopentyl-1-methylpiperidin-4-amine (CAS 901374-95-6): MW = 182.31 g/mol; 13 heavy atoms (C11H22N2) |
| Quantified Difference | ΔMW = +14.02 g/mol; +1 heavy atom; +1 chiral center (3-methylcyclopentyl introduces stereochemistry absent in unsubstituted cyclopentyl) |
| Conditions | Calculated from molecular formula; verified against vendor Certificate of Analysis data |
Why This Matters
The additional methyl group and resulting chiral center on the cyclopentyl ring can alter receptor binding-pocket complementarity, making this compound a distinct SAR probe relative to the simpler cyclopentyl analog.
- [1] Moree WJ, et al. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorg Med Chem Lett. 2007;17(21):5964-5968. doi:10.1016/j.bmcl.2007.07.065. View Source
